An In-depth Technical Guide to 6-(Ethylsulfanyl)pyridin-3-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 6-(Ethylsulfanyl)pyridin-3-ol: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of the novel compound 6-(Ethylsulfanyl)pyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in exploring new chemical entities with potential therapeutic value.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of drug design.[2][3] Similarly, organosulfur compounds, particularly those containing a thioether linkage, are prevalent in many pharmaceuticals and play a crucial role in their mechanism of action.[4][5] The combination of a pyridin-3-ol moiety with an ethylsulfanyl group at the 6-position presents a novel chemical entity, 6-(Ethylsulfanyl)pyridin-3-ol, with intriguing potential for biological activity.
This guide will delve into the predicted characteristics of this compound, propose a detailed synthetic pathway for its preparation, and explore its potential applications based on the known activities of related molecular structures.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 6-(Ethylsulfanyl)pyridin-3-ol is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an ethylsulfanyl group at the 6-position.
Figure 1: Chemical structure of 6-(Ethylsulfanyl)pyridin-3-ol.
The predicted physicochemical properties of 6-(Ethylsulfanyl)pyridin-3-ol are summarized in the table below. These values are estimated based on the known properties of pyridin-3-ol and ethyl phenyl sulfide.[6][7][8][9][10][11][12][13]
| Property | Predicted Value | Reference for Analogy |
| Molecular Formula | C₇H₉NOS | - |
| Molecular Weight | 155.22 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | [8] |
| Boiling Point | > 200 °C | [7][10] |
| Melting Point | < 30 °C | [6] |
| pKa (pyridinium ion) | ~ 4.5 - 5.5 | [14] |
| pKa (hydroxyl group) | ~ 8.5 - 9.5 | [11] |
| LogP | ~ 1.5 - 2.0 | [11] |
| Solubility | Moderately soluble in organic solvents, sparingly soluble in water | [8] |
Plausible Synthetic Route and Experimental Protocol
As 6-(Ethylsulfanyl)pyridin-3-ol is not readily commercially available, a plausible synthetic route is proposed, commencing from a suitable pyridin-3-ol derivative. The key transformation is the conversion of the hydroxyl group to a thiol, which can then be S-ethylated. The Newman-Kwart rearrangement is a well-established method for the synthesis of aromatic thiols from phenols and is a suitable strategy here.[15][16][17][18][19]
Proposed Synthetic Pathway
Figure 2: Proposed synthetic pathway for 6-(Ethylsulfanyl)pyridin-3-ol.
Detailed Experimental Protocol
Step 1: Synthesis of O-(6-chloropyridin-3-yl) dimethylthiocarbamate
-
To a solution of 6-chloropyridin-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) to the reaction mixture and stir at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-(6-chloropyridin-3-yl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(6-chloropyridin-3-yl) dimethylthiocarbamate
-
Heat O-(6-chloropyridin-3-yl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.[19]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and purify the product by column chromatography to yield S-(6-chloropyridin-3-yl) dimethylthiocarbamate.
Step 3: Hydrolysis to 6-chloropyridin-3-thiol
-
Dissolve S-(6-chloropyridin-3-yl) dimethylthiocarbamate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the thiol.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-chloropyridin-3-thiol.
Step 4: S-Ethylation to 6-(Ethylsulfanyl)pyridin-3-ol
-
Dissolve 6-chloropyridin-3-thiol (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add a base such as potassium carbonate (1.5 eq) followed by ethyl bromide or ethyl iodide (1.2 eq).
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 6-(Ethylsulfanyl)pyridin-3-ol.
Predicted Spectroscopic Data and Characterization
The identity and purity of the synthesized 6-(Ethylsulfanyl)pyridin-3-ol would be confirmed through a combination of spectroscopic techniques. The predicted spectral data are summarized below.
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm).- Quartet for the methylene protons of the ethyl group (δ ~2.9-3.2 ppm).- Triplet for the methyl protons of the ethyl group (δ ~1.3-1.5 ppm).- Broad singlet for the hydroxyl proton (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ ~110-160 ppm).[20]- Methylene carbon of the ethyl group (δ ~25-30 ppm).[21][22]- Methyl carbon of the ethyl group (δ ~14-16 ppm).[21][22] |
| IR Spectroscopy | - Broad O-H stretching vibration (~3200-3600 cm⁻¹).[23][24][25][26]- Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).[23]- C=C and C=N aromatic ring stretching vibrations (~1450-1600 cm⁻¹).[23]- C-O stretching vibration (~1200-1250 cm⁻¹).[25]- C-S stretching vibration (weak, ~600-800 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 155.- Fragmentation patterns may include loss of the ethyl group, the ethylsulfanyl group, and cleavage of the pyridine ring.[27][28][29][30][31] |
Characterization Workflow
Figure 3: Workflow for the characterization of synthesized 6-(Ethylsulfanyl)pyridin-3-ol.
Potential Applications and Future Research
Given the well-documented biological activities of pyridine and thioether-containing compounds, 6-(Ethylsulfanyl)pyridin-3-ol represents a promising scaffold for drug discovery.
-
Antimicrobial and Antifungal Activity: Many pyridine derivatives exhibit potent antimicrobial and antifungal properties.[3] The introduction of a lipophilic ethylsulfanyl group could enhance cell membrane permeability and interaction with microbial targets.
-
Anticancer Activity: The pyridine nucleus is a common feature in many anticancer agents.[1] Thioether-containing compounds have also shown promise in this area. Investigating the antiproliferative activity of 6-(Ethylsulfanyl)pyridin-3-ol against various cancer cell lines would be a valuable line of inquiry.
-
Enzyme Inhibition: The structural motifs present in this molecule suggest potential interactions with various enzyme active sites. Screening against a panel of kinases, proteases, or other therapeutically relevant enzymes could uncover novel inhibitory activities.
-
Neurological Disorders: Thioalkyl derivatives of pyridine have been investigated for their psychotropic effects, including anxiolytic and antidepressant activities.[4]
Future research should focus on the successful synthesis and thorough characterization of 6-(Ethylsulfanyl)pyridin-3-ol. Following this, a comprehensive biological evaluation is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with different alkyl groups on the sulfur atom and various substituents on the pyridine ring, would provide valuable insights for the optimization of lead compounds.
Conclusion
6-(Ethylsulfanyl)pyridin-3-ol is a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible and detailed synthetic route, and a rationale for its potential biological activities. The synthesis and evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents for a range of diseases.
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